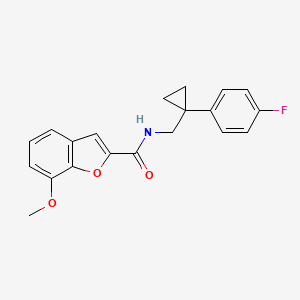

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO3/c1-24-16-4-2-3-13-11-17(25-18(13)16)19(23)22-12-20(9-10-20)14-5-7-15(21)8-6-14/h2-8,11H,9-10,12H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVOPYUUWSPBRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CC3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action for N-((1-(4-fluorophenyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analog 1: N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (Compound 22)

Key Features :

- Core Structure : Benzofuran with a 4-methoxybenzyl substituent at position 5.

- Carboxamide Modification : N-methoxy-N-methyl group instead of the cyclopropylmethyl-fluorophenyl chain.

- Synthesis : Prepared via EDCI-mediated coupling of 7-(4-methoxybenzyl)-benzofuran-2-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride, yielding 25% with 89% purity after chromatography .

Comparison :

- Substituent Effects : The 4-methoxybenzyl group in Compound 22 may increase lipophilicity compared to the target compound’s 4-fluorophenyl group, which introduces electron-withdrawing effects.

- Lower yield (25% for Compound 22) suggests scalability challenges.

Structural Analog 2: N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

Key Features :

- Core Structure: Cyclopropane ring with phenyl and 4-methoxyphenoxy substituents.

- Carboxamide Modification : N,N-diethyl groups instead of the benzofuran-linked carboxamide.

- Synthesis : Prepared via a diastereoselective reaction (dr 23:1) with 78% yield, highlighting efficient cyclopropane functionalization .

Comparison :

- Cyclopropane Functionalization : The target compound’s cyclopropylmethyl group is directly linked to a benzofuran, whereas Analog 2’s cyclopropane is part of a carboxamide scaffold. This difference may influence steric interactions in binding pockets.

- Stereochemical Control : Analog 2’s high diastereomeric ratio (23:1) suggests precise stereochemical outcomes, a critical factor absent in the target compound’s synthesis data.

Structural Analog 3: N-((1-(Hydroxymethyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide

Key Features :

Comparison :

- Polarity and Solubility : The hydroxymethyl group in Analog 3 likely enhances aqueous solubility compared to the hydrophobic 4-fluorophenyl substituent in the target compound.

- Metabolic Stability : Fluorine in the target compound may reduce oxidative metabolism, whereas the hydroxymethyl group in Analog 3 could increase susceptibility to glucuronidation.

Data Table: Comparative Analysis of Key Features

Research Implications and Gaps

- Synthetic Challenges : Lower yields in analogs (e.g., 25% for Compound 22) highlight the need for optimized protocols for benzofuran-cyclopropane hybrids.

- Biological Data : Evidence lacks activity data for all compounds, limiting functional comparisons. Future studies should evaluate binding affinities, selectivity, and metabolic stability.

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-7-methoxy-1-benzofuran-2-carboxamide. Its unique structure combines a benzofuran core with a cyclopropylmethyl group and a fluorophenyl ring, which contributes to its distinctive biological activities.

Structural Formula

| Property | Description |

|---|---|

| Molecular Formula | C20H18FNO3 |

| Molecular Weight | 349.36 g/mol |

| InChI Key | InChI=1S/C20H18FNO3/c1-24-16-4-2-3-13-11-17(25-18(13)16)19(23)22-12-20(9-10-20)14-5-7-15(21)8-6-14/h2-8,11H,9-10,12H2,1H3,(H,22,23) |

This compound interacts with various biological targets, including serotonin receptors. Specifically, it has been noted for its selectivity towards the 5-HT2C receptor, which is implicated in numerous physiological processes such as mood regulation and appetite control. The compound exhibits functional selectivity for Gq signaling pathways over β-arrestin recruitment .

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antipsychotic Activity : In models of amphetamine-induced hyperactivity, the compound demonstrated significant antipsychotic-like effects .

- Potential Antioxidant Properties : Similar compounds have shown antioxidant activity, suggesting that this compound may also possess this property .

Case Studies

Case Study 1: Antipsychotic Activity Evaluation

In a study assessing various N-substituted (2-phenylcyclopropyl)methylamines, this compound was evaluated for its efficacy at the 5-HT2C receptor. The compound was found to have an EC50 of 23 nM in calcium flux assays, indicating potent receptor activation without engaging β-arrestin pathways. This selectivity suggests therapeutic potential in treating psychotic disorders with reduced side effects associated with traditional antipsychotics .

Case Study 2: Antioxidant Activity Assessment

A series of structurally related compounds were tested for antioxidant activity using DPPH and ABTS assays. Although specific data on this compound was not isolated in the study, compounds with similar structures exhibited moderate to high antioxidant activity . This suggests that further investigation into this compound's antioxidant properties could be beneficial.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Fluoroquinolones | Antibacterial | Contains fluorine; used in treating infections |

| Indole Derivatives | Diverse biological activities | Similar aromatic structure; varied pharmacological effects |

| N-substituted (2-phenylcyclopropyl)methylamines | Antipsychotic-like activity | Selective for 5-HT2C receptor; reduced side effects |

Q & A

Q. What protocols are recommended for scaling up synthesis without compromising purity?

- Flow chemistry enables continuous production with precise control of residence time and temperature. Process analytical technology (PAT) monitors reaction progress via inline FTIR. Final purification via recrystallization (ethanol/water) ensures >98% purity, as validated by HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.